3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of nitrogen ring junction heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been found to be highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been a topic of interest in recent years. A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is C12H9ClN4. It has an average mass of 244.680 Da and a monoisotopic mass of 244.051575 Da .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are versatile and easy to prepare, and they can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property . The copper-catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
CDK2 Inhibition for Cancer Treatment
Antifungal Properties
Fluorophores for Optical Applications
Drug Design and ADMET Studies
Cell Cycle Alteration and Apoptosis Induction
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cell proliferation. By inhibiting CDK2, it disrupts the phosphorylation of key components for cell proliferation . This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It also exerts a significant alteration in cell cycle progression, leading to apoptosis induction within these cells .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of the compound .
Future Directions
The future directions of research on 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine and related compounds seem promising. The copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines has shown potential for further exploration . These glycohybrids have shown promising anticancer activity, suggesting potential for further therapeutic exploration .
properties
IUPAC Name |
3-chloro-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFRVIJNOGZBRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine |
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